molecular formula C19H14F2O6 B016818 ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate CAS No. 122111-01-7

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

Cat. No. B016818
M. Wt: 376.3 g/mol
InChI Key: SHHNEUNVMZNOID-HUUCEWRRSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated furanones involves a process starting with radical addition to methyl 2,3,3-trifluoroprop-2-enoate, followed by alkyloxy bond cleavage, acid-catalyzed lactonisation, and dehydrofluorination. This method highlights the challenges and innovative approaches in synthesizing complex fluorinated compounds, where the effects of substituents on lactonisation are critically evaluated through DFT calculations, confirming the feasibility of ring closure with increasing alkyl groups at specific positions (Hajduch et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined through various spectroscopic methods including FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. These techniques provide a comprehensive understanding of the molecular structure, as observed in the synthesis and structural analysis of boric acid ester intermediates (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties are often studied through experimental synthesis and theoretical calculations. The synthesis of derivatives, like those of (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl benzoate, demonstrates the compound's potential in creating novel materials with specific fungicidal activities, indicating the broad application of such chemical frameworks in designing function-targeted compounds (Xu Xiao-hua, 2013).

properties

IUPAC Name

[(2R,3R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNEUNVMZNOID-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431340
Record name [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

CAS RN

122111-01-7
Record name 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122111-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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